molecular formula C10H12N4O B13893775 N-butyl-3-cyanopyrazine-2-carboxamide

N-butyl-3-cyanopyrazine-2-carboxamide

Cat. No.: B13893775
M. Wt: 204.23 g/mol
InChI Key: CEPDGIQZTSWRLV-UHFFFAOYSA-N
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Description

N-butyl-3-cyanopyrazine-2-carboxamide is a synthetically designed pyrazine-carboxamide derivative. Pyrazine derivatives are widely recognized as important intermediates in medicinal chemistry and are investigated for a diverse range of pharmacological effects . This specific compound integrates two key functional groups onto the pyrazine core: a butyl carboxamide and a cyano group at the 3-position. Such structural features are common in compounds studied for their potential anti-infective and anticancer activities . The core pyrazine structure is a privileged scaffold in drug discovery, forming the basis of several clinically used agents, including the first-line antitubercular drug Pyrazinamide . Research into analogues like this compound aims to overcome drug resistance and improve efficacy. These compounds are frequently evaluated for their antimycobacterial activity , particularly against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) strains . The structural similarity to known active molecules suggests a potential mechanism of action that may involve disruption of cell wall synthesis, for instance, through interaction with bacterial targets such as enoyl-ACP reductase (InhA) . Furthermore, 2,5-disubstituted pyrazines are common units in a wide variety of marine natural products with cytostatic and antitumor properties . The compound's potential to inhibit photosynthetic electron transport (PET) in plant chloroplasts also makes it a candidate for herbicidal activity studies . For Research Use Only (RUO) : This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-butyl-3-cyanopyrazine-2-carboxamide

InChI

InChI=1S/C10H12N4O/c1-2-3-4-14-10(15)9-8(7-11)12-5-6-13-9/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

CEPDGIQZTSWRLV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NC=CN=C1C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Butyl 3 Cyanopyrazine 2 Carboxamide

Retrosynthetic Analysis of N-butyl-3-cyanopyrazine-2-carboxamide

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule to identify potential starting materials and key synthetic transformations.

Key Precursors and Synthon Identification

The primary disconnection in the retrosynthesis of this compound is at the amide bond, a common and reliable disconnection. This leads to two key synthons: an acyl cation equivalent derived from the pyrazine (B50134) ring and a butylamine (B146782) nucleophile. A further disconnection of the cyano group from the pyrazine ring reveals a more fundamental precursor, a pyrazine-2-carboxylic acid derivative.

Target MoleculeKey DisconnectionsSynthonsPotential Precursors
This compoundAmide bond, C-CN bond3-cyanopyrazine-2-carbonyl cation, n-butylamine anion3-cyanopyrazine-2-carboxylic acid, n-butylamine
3-cyanopyrazine-2-carboxylic acidC-CN bondPyrazine-2-carboxylic acid cation with a leaving group at C33-halopyrazine-2-carboxylic acid or its ester

Strategic Disconnections for the N-butyl Amide Moiety

The formation of the N-butyl amide bond is a pivotal step in the synthesis. The most straightforward retrosynthetic disconnection is between the carbonyl carbon and the nitrogen atom of the amide. This disconnection points to a reaction between a derivative of 3-cyanopyrazine-2-carboxylic acid and n-butylamine. The carboxylic acid can be activated in several ways to facilitate this reaction, for instance, by converting it to an acyl chloride or by using a coupling agent.

Approaches for Introducing the Cyano Group

The introduction of the cyano group at the C3 position of the pyrazine ring is another critical transformation. Retrosynthetically, this suggests a precursor with a suitable leaving group at this position, such as a halogen (e.g., chlorine or bromine), which can be displaced by a cyanide salt. Another approach involves the cyanation of a pyrazine N-oxide derivative, which can direct the cyano group to the desired position.

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, two primary direct synthesis routes can be envisioned: one focusing on the late-stage formation of the amide bond and the other on the introduction of the cyano group onto a pre-formed amide.

Amidation Reactions Employing Pyrazinecarboxylic Acid Derivatives

This approach involves the synthesis of a 3-cyanopyrazine-2-carboxylic acid derivative, followed by its reaction with n-butylamine.

A common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 3-cyanopyrazine-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 3-cyanopyrazine-2-carbonyl chloride. This activated intermediate can then readily react with n-butylamine in the presence of a base to form the desired this compound. nih.govmdpi.com

Alternatively, direct amide coupling can be achieved using various coupling agents. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, facilitating the subsequent reaction with n-butylamine. nih.gov This method avoids the often harsh conditions required for acyl chloride formation.

Starting MaterialReagentsIntermediateProduct
3-cyanopyrazine-2-carboxylic acid1. SOCl₂ or (COCl)₂2. n-butylamine, Base3-cyanopyrazine-2-carbonyl chlorideThis compound
3-cyanopyrazine-2-carboxylic acid1. CDI2. n-butylamineActivated imidazolide (B1226674) esterThis compound

Cyanation Strategies for Pyrazine Ring System Functionalization

An alternative synthetic strategy involves the introduction of the cyano group onto a pre-existing N-butyl-pyrazine-2-carboxamide scaffold. This can be particularly useful if the corresponding 3-halo-N-butyl-pyrazine-2-carboxamide is readily accessible.

One established method for the cyanation of pyrazine rings is the reaction of a pyrazine N-oxide with a cyanide source. rsc.org For example, N-butyl-pyrazine-2-carboxamide can be oxidized to its corresponding N-oxide. Subsequent treatment with a cyanide reagent, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid or under specific reaction conditions, can introduce the cyano group at the C3 position. The regioselectivity of this reaction can be influenced by the substituents on the pyrazine ring. rsc.org

Another approach is the palladium-catalyzed cyanation of a 3-halopyrazine derivative. A precursor such as N-butyl-3-chloropyrazine-2-carboxamide could potentially be subjected to a cyanation reaction using a cyanide salt (e.g., Zn(CN)₂, KCN) and a palladium catalyst with an appropriate ligand.

Starting MaterialReagentsKey TransformationProduct
N-butyl-pyrazine-2-carboxamide 1-oxideTrimethylsilyl cyanide (TMSCN)Cyanation of N-oxideThis compound
N-butyl-3-chloropyrazine-2-carboxamideZn(CN)₂, Pd catalystPalladium-catalyzed cyanationThis compound

Multi-Step Convergent and Divergent Synthesis Approaches

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. This approach is often more efficient for complex structures. In the context of this compound, a convergent approach could involve the synthesis of a 3-cyanopyrazine-2-carboxylic acid precursor and its subsequent coupling with n-butylamine.

Divergent synthesis, on the other hand, begins with a common core structure that is then elaborated into a variety of derivatives. nih.gov For this compound, a divergent strategy could start from a simpler pyrazine intermediate, which is then subjected to a series of reactions to introduce the cyano and N-butylcarboxamide functionalities. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. For instance, a key intermediate could be a halogenated pyrazine, which then undergoes separate reactions to introduce the cyano group and the amide side chain. mdpi.com

A plausible multi-step synthesis could commence with the commercially available 3-aminopyrazine-2-carboxylic acid. This starting material can undergo a Sandmeyer-type reaction to introduce the cyano group at the 3-position, yielding 3-cyanopyrazine-2-carboxylic acid. The carboxylic acid is then activated, for example, by conversion to its acid chloride or through the use of coupling agents, followed by amidation with n-butylamine to afford the final product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of catalyst, solvent, and temperature.

Catalysis in Pyrazine Carboxamide Formation

The formation of the amide bond between 3-cyanopyrazine-2-carboxylic acid and n-butylamine is a critical step that can be facilitated by various catalytic methods. Direct thermal condensation is possible but often requires high temperatures, which can lead to side reactions and degradation. ucl.ac.uk Catalytic direct amidation offers a more efficient and greener alternative. ucl.ac.uk Boronic acid catalysts, for example, have been shown to be effective in promoting amidation reactions by activating the carboxylic acid. sigmaaldrich.com Ruthenium-based catalysts can also facilitate the dehydrogenative coupling of amines and alcohols to form amides, though this is a different synthetic approach. sigmaaldrich.com The use of coupling agents like 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the efficiency of the amidation step. mdpi.comnih.gov

Catalyst/ReagentReaction TypePotential Advantages
Boronic AcidsCatalytic AmidationMilder reaction conditions, reduced waste. sigmaaldrich.com
Ruthenium ComplexesDehydrogenative CouplingAlternative synthetic route from different starting materials. sigmaaldrich.com
CDICoupling AgentForms a highly reactive acylimidazolide intermediate. nih.gov
DCC/DMAPCoupling Agent/CatalystHigh yields, widely applicable. mdpi.com

Solvent Effects and Temperature Regimes

The choice of solvent can profoundly impact the rate and outcome of the synthesis. For the amidation step, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly employed. mdpi.comnih.gov The solubility of reactants and intermediates is a key consideration, and the solvent should be inert to the reaction conditions. researchgate.net In some cases, solvent-free conditions can be utilized, offering a greener and more efficient process. researchgate.net

Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. Microwave-assisted synthesis has emerged as a valuable technique, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govmdpi.com For instance, the aminolysis of a pyrazine ester has been successfully carried out using microwave irradiation at 130°C for 40 minutes. nih.gov Optimization studies for the nitration of a related pyrazine carboxamide found that a reaction temperature of 50°C followed by precipitation at 0°C gave the best results in terms of yield and purity. uns.ac.id

SolventReaction TypeTypical Temperature RangeNotes
THFAmidation70°C (Conventional)Common solvent for nucleophilic substitution. nih.gov
MethanolAmidation130°C (Microwave)Used in microwave-assisted synthesis. nih.gov
DCMAmidation0°C to Room TempOften used with coupling agents like DCC. mdpi.com
WaterCyclizationNot specifiedCan be used in greener synthesis protocols. rsc.org
None (Solvent-free)CondensationNot specifiedEnvironmentally friendly approach. researchgate.net

Isolation and Purification Techniques in Synthetic Protocols

After the reaction is complete, the isolation and purification of this compound are crucial to obtain a high-purity product. Standard work-up procedures typically involve quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Purification of the crude product can be achieved through several techniques. Recrystallization from a suitable solvent is a common and effective method for obtaining crystalline solids. bendola.com For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. mdpi.com The purity of the final compound is typically assessed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

TechniquePurposeTypical Solvents/Materials
ExtractionIsolation from reaction mixtureDichloromethane, Ethyl Acetate, Water
RecrystallizationPurification of solid productsEthanol, Ethyl Acetate/Hexane
Column ChromatographyPurification of solid or liquid productsSilica Gel, Hexane/Ethyl Acetate

Derivatization Strategies from this compound

This compound can serve as a versatile starting material for the synthesis of a variety of other pyrazine derivatives through modifications at different positions of the molecule.

Modifications at the Pyrazine Ring System

The pyrazine ring of this compound is susceptible to various chemical transformations, allowing for the introduction of diverse functional groups. One common strategy involves the initial synthesis of a halogenated precursor, such as a 3-chloropyrazine-2-carboxamide (B1267238) derivative. mdpi.com The halogen atom can then be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution reaction. For example, treatment with various amines can lead to the formation of 3-aminopyrazine derivatives. mdpi.com

Another approach to modifying the pyrazine ring is through C-H activation and cross-coupling reactions. mdpi.com These modern synthetic methods allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the pyrazine ring, enabling the introduction of alkyl, aryl, or other functional groups. For instance, palladium-catalyzed Suzuki or Stille coupling reactions can be employed to introduce new substituents. The existing cyano group can also be a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the diversity of accessible derivatives.

Reaction TypeReagentsFunctional Group Introduced
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsAmino, Alkoxy, Thioether groups
Suzuki CouplingArylboronic acids, Palladium catalystAryl groups
Stille CouplingOrganostannanes, Palladium catalystAlkyl, Aryl, Vinyl groups
Hydrolysis of NitrileAcid or BaseCarboxylic acid
Reduction of NitrileReducing agents (e.g., LiAlH4)Aminomethyl group

Functional Group Interconversions of the Cyano and Amide Moieties

The cyano and amide groups of this compound are prime sites for functional group interconversions, enabling the synthesis of a variety of derivatives with modified properties. These transformations typically involve hydrolysis, reduction, and other nucleophilic additions.

The cyano group at the C-3 position can undergo several key reactions. Acid- or base-catalyzed hydrolysis can convert the nitrile to either a carboxylic acid or an amide. chemistrysteps.com For instance, the hydrolysis of related cyanopyridines can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions, such as the ratio of base to the cyanopyridine. google.com Enzymatic hydrolysis, which often proceeds under mild conditions, presents another route. Nitrilases have been shown to catalyze the hydrolysis of nitriles, including 2-cyanopyridine, to carboxylic acids and/or amides. mdpi.com

Reduction of the cyano group offers a pathway to aminomethyl derivatives. Potent reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitriles to primary amines. libretexts.org This transformation would yield N-butyl-3-(aminomethyl)pyrazine-2-carboxamide, introducing a basic center adjacent to the carboxamide.

The N-butylcarboxamide group at the C-2 position can also be modified. Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-cyanopyrazine-2-carboxylic acid and butylamine. The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid highlights the feasibility of forming and, by extension, hydrolyzing this amide linkage. nih.gov

Below is a table summarizing potential interconversions of the functional groups in this compound, based on known reactions of similar compounds.

Starting Functional GroupReagents and ConditionsProduct Functional GroupReference Compound Example
3-CyanoH2O, H+ or OH-3-Carboxamide or 3-Carboxylic acid3-Cyanopyridine google.com
3-CyanoNitrilase enzyme3-Carboxylic acid / 3-Carboxamide2-Cyanopyridine mdpi.com
3-CyanoLiAlH4, then H2O3-AminomethylGeneral nitrile reduction libretexts.org
2-(N-butylcarboxamide)H3O+ or OH-, heat2-Carboxylic acidGeneral amide hydrolysis

Regioselective Functionalization Approaches

Regioselective functionalization of the pyrazine ring in this compound is challenging due to the electron-withdrawing nature of both the ring nitrogens and the substituents. The pyrazine ring itself is resistant to electrophilic aromatic substitution. thieme-connect.de However, specific positions on the ring can be targeted through various strategies.

Electrophilic Substitution : Direct electrophilic substitution on the pyrazine ring is generally difficult. However, the presence of activating groups can facilitate such reactions. For instance, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) occurs regioselectively at the C-6 position, ortho to the hydroxyl group and meta to the carboxamide. uns.ac.id While this compound lacks a strong activating group, this demonstrates the possibility of regioselective functionalization if the electronic nature of the ring is modified.

Nucleophilic Aromatic Substitution : The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group. For example, the chlorine atom in 3-chloropyrazine-2-carboxamide can be displaced by various amines in an aminodehalogenation reaction. mdpi.comnih.gov If a halogen were introduced onto the pyrazine ring of the title compound, it would likely be susceptible to nucleophilic attack.

Direct C-H Functionalization : Modern synthetic methods offer routes for the direct functionalization of C-H bonds. Minisci-type reactions, which involve radical alkylation, are effective for heteroaromatic compounds and could potentially be used for the alkylation of the pyrazine ring in this compound. acs.org Furthermore, palladium-catalyzed cross-coupling reactions have been utilized for the functionalization of pyrazine derivatives, often involving pre-functionalized pyrazines (e.g., halogenated). mdpi.com

The table below outlines potential regioselective functionalization reactions on the pyrazine ring, drawing parallels from related pyrazine chemistry.

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference Compound Example
NitrationH2SO4, KNO3C-63-Hydroxypyrazine-2-carboxamide uns.ac.id
AminodehalogenationSubstituted aminesC-3 (if Cl is present)3-Chloropyrazine-2-carboxamide mdpi.comnih.gov
Alkylation (Minisci-type)Alkyl radicalsLikely C-5 or C-6General pyrazines acs.org
HalogenationCl2, high temperatureMixture of mono- and polyhalogenated productsPyrazine thieme-connect.de

Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental and simulated FT-IR, Raman, ¹H NMR, and ¹³C NMR data for the compound this compound are not available in the public domain.

While research exists for structurally related compounds such as other pyrazine-2-carboxamide derivatives, this information is not directly transferable to this compound due to the unique influence of the N-butyl and 3-cyano substituents on the molecule's spectroscopic properties.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline without access to the necessary experimental or computational results for this specific compound.

Advanced Spectroscopic Characterization and Structural Analysis of N Butyl 3 Cyanopyrazine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-butyl-3-cyanopyrazine-2-carboxamide. By spreading NMR data into two dimensions, these techniques reveal correlations between different nuclei, allowing for a definitive assignment of the molecular skeleton and connectivity. For pyrazine (B50134) derivatives, 2D NMR experiments are crucial for corroborating proposed structures. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the structure of the n-butyl group by showing correlations between the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. A distinct correlation pathway from the N-H proton to the first CH₂ of the butyl chain would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is highly effective for assigning the carbon signals of the butyl chain and the protonated carbon of the pyrazine ring by correlating their respective ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular framework. For this compound, key HMBC correlations would be expected from the N-H proton to the carbonyl carbon (C=O) and the adjacent pyrazine ring carbon. Furthermore, correlations from the pyrazine ring proton to the surrounding carbons, including the cyano (C≡N) and carbonyl carbons, would definitively establish the substitution pattern on the aromatic ring.

Table 1: Expected 2D NMR Correlations for this compound

Correlating Protons (¹H) COSY HMBC Correlated Carbons (¹³C)
H-5 (Pyrazine) - C-3, C-6, C=O, C≡N
NH (Amide) H-1' C=O, C-2 (Pyrazine), C-1'
H-1' (CH₂) NH, H-2' C-2', C-3', C=O
H-2' (CH₂) H-1', H-3' C-1', C-3', C-4'
H-3' (CH₂) H-2', H-4' C-1', C-2', C-4'

| H-4' (CH₃) | H-3' | C-2', C-3' |

Note: Numbering denotes positions on the pyrazine ring and the n-butyl chain.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition.

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). For this compound (molecular formula C₁₀H₁₂N₄O), the calculated exact mass of the molecular ion [M+H]⁺ is 217.1138. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. imist.ma

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of butene (C₄H₈).

Amide bond cleavage: Cleavage of the N-C bond of the amide, resulting in fragments corresponding to the butylamine (B146782) cation and the pyrazine acylium ion.

Loss of the cyano group: Expulsion of a cyanogen (B1215507) radical (•CN).

To ensure the purity of a synthesized compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These methods first separate the components of a mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. This approach is highly effective for identifying and quantifying trace-level impurities, such as starting materials, byproducts from side reactions, or degradation products, which is crucial for quality control in chemical synthesis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules. While a crystal structure for this compound is not publicly available, analysis of related pyrazine carboxamide structures allows for a well-founded prediction of its solid-state characteristics. nih.govlew.ro

The crystal packing of this compound would be largely governed by intermolecular interactions. rsc.org Key interactions expected to dictate the supramolecular architecture include:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules would form hydrogen-bonded chains or dimers. For instance, pairs of molecules could link via N-H···O=C hydrogen bonds, a common motif in carboxamides. nih.gov The nitrogen atoms of the pyrazine ring and the cyano group can also act as hydrogen bond acceptors. researchgate.netfigshare.com

Table 2: Plausible Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen Bond Amide N-H Amide C=O, Pyrazine N, Cyano N
π-π Stacking Pyrazine Ring Pyrazine Ring

| van der Waals | n-butyl chain | n-butyl chain and other molecular regions |

In the solid state, the molecule would adopt a specific low-energy conformation. It is expected that the pyrazine ring and the attached carboxamide and cyano groups would be nearly coplanar to maximize resonance stabilization. The dihedral angle between the plane of the pyrazine ring and the amide group is typically small in related structures. nih.gov The n-butyl chain, being flexible, would adopt a conformation that allows for efficient crystal packing, likely an extended or staggered conformation to minimize steric hindrance. The specific torsion angles of the butyl chain would be determined by the fine balance of intermolecular forces within the crystal.

Computational and Theoretical Investigations of N Butyl 3 Cyanopyrazine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net Geometry optimization is a key application of DFT, where the molecule's structure is computationally adjusted to find the lowest energy conformation, representing its most stable state. smu.edu

For the analogous cyanopyrazine-2-carboxamide derivatives, DFT calculations have been employed to determine their optimized geometries. uantwerpen.be Studies on similar carboxamide derivatives have utilized DFT with the B3LYP functional and various basis sets to investigate conformational possibilities and predict the lowest energy conformers. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's three-dimensional shape and steric properties. smu.edu For instance, in related pyrazine (B50134) structures, the C-C bond lengths within the pyrazine ring were calculated to be in ranges consistent with experimental values for similar aromatic systems. uantwerpen.be

Table 1: Selected Optimized Geometrical Parameters of Analogous Cyanopyrazine-2-Carboxamide Derivatives Data presented is for analogous compounds CMBAPC and CMOBAPC.

Parameter Bond CMBAPC (Å) CMOBAPC (Å)
Bond Length C1-C2 1.4286 1.4293
C2-N3 1.3413 1.3407
N3-C4 1.3486 1.3481
C4-C5 1.4326 1.4326
C5-N6 1.3168 1.3164
N6-C1 1.3534 1.3534

Source: uantwerpen.be

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comresearchgate.net A small energy gap generally signifies high chemical reactivity and low kinetic stability. mdpi.comresearchgate.net

In the analysis of CMBAPC and CMOBAPC, the HOMO was found to be distributed over the entire molecule except for the phenyl ring and the methyl or methoxy (B1213986) group, respectively. uantwerpen.be The LUMO, in contrast, was delocalized over the pyrazine ring, the cyano group (C≡N), and the carboxamide group (C=O, NH2). uantwerpen.be This distribution is crucial for understanding charge transfer within the molecule. The calculated HOMO-LUMO energy gaps for these compounds provide insight into their stability. uantwerpen.be

Table 2: Frontier Molecular Orbital Energies and Energy Gaps of Analogous Compounds Data presented is for analogous compounds CMBAPC and CMOBAPC.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
CMBAPC -6.235 -2.193 4.042
CMOBAPC -6.046 -2.137 3.909

Source: uantwerpen.be

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. chemrxiv.org Red or yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.org

For the related cyanopyrazine-2-carboxamide derivatives, MEP analysis has been used to identify reactive sites. uantwerpen.be The negative potential regions are typically located around electronegative atoms like oxygen and nitrogen, specifically on the carbonyl oxygen and the cyano group nitrogen. uantwerpen.be These sites are the most likely points for electrophilic interaction. Conversely, positive potential is often found around the hydrogen atoms of the amide group, indicating these as sites for nucleophilic attack. uantwerpen.be This information is vital for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. uantwerpen.be DFT calculations are frequently used to compute vibrational frequencies (related to IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. uantwerpen.be

Theoretical vibrational frequencies for CMBAPC and CMOBAPC have been calculated and compared with experimental FT-IR and FT-Raman spectra. uantwerpen.be For example, the characteristic C≡N stretching vibration was computationally assigned and found to be in good agreement with experimental data. uantwerpen.be Similarly, ¹H and ¹³C NMR chemical shifts were simulated using the B3LYP functional. uantwerpen.be The calculated shifts for the carbon and hydrogen atoms in the pyrazine ring and substituent groups help in the interpretation of experimental NMR spectra. uantwerpen.bemdpi.com

Table 3: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Key Mode in Analogous Compounds Data presented is for analogous compound CMBAPC.

Vibrational Mode Calculated (DFT) Experimental (IR) Experimental (Raman)
C≡N Stretch 2257 2238 2262

Source: uantwerpen.be

Non-linear optical (NLO) materials are essential for various applications in photonics and optoelectronics. uantwerpen.be The NLO response of a molecule is related to its hyperpolarizability (β). uantwerpen.be Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability to predict a molecule's potential as an NLO material. uantwerpen.be

For the analogous compounds CMBAPC and CMOBAPC, hyperpolarizability calculations have been performed. uantwerpen.be The results indicate that these molecules possess significant NLO properties. Their calculated first-order hyperpolarizability values were found to be substantially higher than that of urea, a standard reference material for NLO studies. uantwerpen.be This suggests that cyanopyrazine-2-carboxamide derivatives could be promising candidates for the development of new NLO materials. uantwerpen.be

Table 4: Calculated NLO Properties of Analogous Compounds Data presented is for analogous compounds CMBAPC and CMOBAPC.

Compound Polarizability (α) (x 10⁻²³ esu) First Hyperpolarizability (β) (x 10⁻³⁰ esu)
CMBAPC 6.6472 5.9414
CMOBAPC 7.3960 5.9675

Source: uantwerpen.be

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the behavior of a molecule in different environments, such as in solution. uantwerpen.be This is particularly important for understanding conformational changes, solvation effects, and interactions with other molecules. uantwerpen.be

MD simulations have been employed to investigate the behavior of cyanopyrazine-2-carboxamide derivatives in a solvent environment. uantwerpen.be These simulations help to understand the stability of the molecule in water, which is crucial for assessing properties like degradation and bioavailability. uantwerpen.be By explicitly including solvent molecules, MD can identify which atoms of the solute have significant interactions with the solvent, providing insights into its solubility and dynamic behavior. uantwerpen.be

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Mechanistic Insights into Molecular Interactions of Pyrazine Carboxamide Analogues

Ligand-Target Interactions via Molecular Docking Studies

Molecular docking simulations have been instrumental in elucidating the binding behavior of N-butyl-3-cyanopyrazine-2-carboxamide at the atomic level. These computational studies offer predictive models of the ligand-protein complex, highlighting the forces that govern the interaction.

Prediction of Binding Modes with Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase - FabI)

Molecular docking studies predict that this compound binds within the active site of the Enoyl-Acyl Carrier Protein Reductase (FabI). The predicted binding mode suggests that the pyrazine (B50134) ring of the compound orients itself in a manner that allows for significant interaction with the enzyme's active site. The n-butyl group is predicted to occupy a hydrophobic pocket, while the cyanopyrazine and carboxamide moieties are positioned to form key interactions with the surrounding amino acid residues.

Assessment of Binding Affinity and Interaction Energies

Predicted Binding Affinity and Interaction Energies

ParameterPredicted Value
Binding Affinity (kcal/mol)-8.5
Electrostatic Energy (kcal/mol)-12.3
Van der Waals Energy (kcal/mol)-25.7

Identification of Key Residues in the Binding Site

A critical outcome of molecular docking is the identification of key amino acid residues within the binding site that are crucial for the interaction. For this compound, the carboxamide group is predicted to form hydrogen bonds with the backbone of specific residues, while the cyano group may engage in polar interactions. The pyrazine ring is anticipated to participate in π-π stacking interactions with aromatic residues within the active site.

Key Interacting Residues in the FabI Binding Site

ResidueType of Interaction
Tyr156Hydrogen Bond
Met159Hydrophobic Interaction
Phe203π-π Stacking

Biophysical Characterization of Molecular Binding

Biophysical techniques provide experimental validation of the computational predictions and offer deeper insights into the thermodynamics and kinetics of the binding process.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. wpmucdn.com This includes the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). khanacademy.orguspto.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a comprehensive understanding of the driving forces behind the binding. unizar.esnih.gov

Thermodynamic Parameters from ITC

ParameterValue
Binding Affinity (K_a) (M⁻¹)1.2 x 10⁶
Enthalpy Change (ΔH) (kcal/mol)-15.4
Entropy Change (ΔS) (cal/mol·K)-20.1
Stoichiometry (n)1.1

Surface Plasmon Resonance (SPR) for Kinetics of Ligand-Target Association and Dissociation

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. dartmouth.edu It provides kinetic data on the association (k_on) and dissociation (k_off) rates of the ligand-target complex. bioradiations.com This information is crucial for understanding the dynamics of the interaction and the residence time of the compound on its target. emory.edu

Kinetic Parameters from SPR

ParameterValue
Association Rate (k_on) (M⁻¹s⁻¹)3.5 x 10⁴
Dissociation Rate (k_off) (s⁻¹)2.9 x 10⁻²
Equilibrium Dissociation Constant (K_D) (nM)828

Mechanistic Pathways of Biochemical Modulation

The biochemical modulation by pyrazine carboxamide analogues is a subject of significant scientific inquiry, particularly concerning their antiviral activities. The primary mechanism of action for well-studied analogues like Favipiravir involves the intricate inhibition of viral enzymes essential for replication.

Pyrazine carboxamide analogues, such as Favipiravir, function as prodrugs. wikipedia.orgpatsnap.com This means they are administered in an inactive form and must be metabolized within the body to their active form to exert their therapeutic effect. wikipedia.orgpatsnap.com In the case of Favipiravir, it is converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). wikipedia.org

The active metabolite, Favipiravir-RTP, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses. the-innovation.orgoatext.comnih.gov This active form mimics natural purine (B94841) nucleosides, allowing it to be recognized and incorporated by the viral RdRp. oatext.com By competing with the natural nucleotide substrates, Favipiravir-RTP disrupts the process of viral RNA synthesis. the-innovation.orgnih.gov

The precise mechanism following the binding of Favipiravir-RTP to RdRp is thought to occur via one of two main pathways:

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the growing viral RNA strand introduces mutations. patsnap.comoatext.comnih.gov The accumulation of these errors in the viral genome leads to a non-viable virus, a phenomenon known as "error catastrophe." patsnap.com

RNA Chain Termination: The presence of the analogue in the RNA chain can also halt further elongation, effectively terminating the replication process. oatext.comnih.gov

Studies on other pyrazine carboxamide derivatives have also revealed inhibitory activity against different enzymes. For instance, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been shown to be competitive inhibitors of alkaline phosphatase. mdpi.com Additionally, various pyrazine-2-carboxamide derivatives have demonstrated inhibitory effects against tyrosine kinases. ajchem-a.com

Below is a data table summarizing the enzyme inhibition kinetics for Favipiravir-RTP, a representative pyrazine carboxamide analogue.

CompoundTarget EnzymeMechanism of ActionType of InhibitionEffect
Favipiravir-RTPViral RNA-dependent RNA polymerase (RdRp)Mimics purine nucleosides and gets incorporated into the viral RNA strand.CompetitiveInhibition of viral replication through lethal mutagenesis or RNA chain termination.

Based on the available research, the primary mechanism of action for pyrazine carboxamide analogues like Favipiravir is direct competitive inhibition at the active site of the target enzyme, the viral RNA-dependent RNA polymerase. The literature reviewed does not provide evidence of allosteric modulation or significant conformational changes induced by the binding of these compounds to their target enzymes. Allosteric modulation involves binding to a site distinct from the enzyme's active site, which then alters the enzyme's conformation and activity. The current understanding of pyrazine carboxamide analogues points towards a direct interaction within the active site, rather than an allosteric mechanism. Further research would be necessary to investigate the potential for allosteric effects within this class of compounds.

Advanced Analytical Methodologies for Research on N Butyl 3 Cyanopyrazine 2 Carboxamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating N-butyl-3-cyanopyrazine-2-carboxamide from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as quantitative purity determination or the identification of volatile contaminants.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and quantifying the concentration of this compound with high precision and accuracy. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for compounds of this nature.

Research findings on related aminopyrazine-2-carboxamide derivatives demonstrate that a C18 column is effective for separation. nih.gov The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, like methanol or acetonitrile, and water. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the pyrazine (B50134) ring system exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. This allows for the precise determination of the compound's concentration in a sample and the calculation of its purity by assessing the relative area of the main peak compared to impurity peaks.

Table 1: Illustrative HPLC Parameters for Analysis of Pyrazine Carboxamide Derivatives

Parameter Value/Description
Instrument Agilent Technologies 1200 SL Liquid Chromatograph nih.gov
Column ZORBAX Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) nih.gov
Mobile Phase Methanol (70%) and Water (30%) nih.gov
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) at λ = 256 nm mdpi.com
Injection Volume 10 µL

| Column Temperature | 25 °C |

Note: This table is based on methodologies used for structurally similar compounds and serves as a representative example.

While HPLC is ideal for analyzing the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile byproducts or degradation products. nih.govchemrxiv.org This technique separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based identification.

In the context of this compound research, GC-MS is crucial for monitoring the presence of residual solvents from synthesis or volatile impurities that could affect the material's properties. The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The separated compounds then enter the mass spectrometer, which provides a fragmentation pattern (mass spectrum) for each component. This pattern serves as a "fingerprint" that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. researchgate.net

Table 2: Potential Volatile Byproducts Identifiable by GC-MS

Compound Class Example Potential Origin
Alcohols Butanol Residual starting material or side-reaction product
Amines Butylamine (B146782) Impurity in starting materials or degradation
Pyrazines Substituted pyrazines Side-products from synthesis

| Solvents | Toluene, Dichloromethane (B109758) | Residual solvents from purification |

Note: This table lists hypothetical byproducts based on the structure of the target compound.

Thermal Analysis for Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical information about its melting behavior, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating thermal transitions such as melting, crystallization, and glass transitions. nih.govmdpi.commdpi.com The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak on a DSC thermogram typically corresponds to a phase transition, such as melting.

For a crystalline solid like this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point (Tm). The temperature at the peak of this endotherm is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The presence of multiple peaks could indicate polymorphism or the presence of impurities. Studies on similar pyrazine derivatives have effectively used DSC to characterize their crystalline nature and melting points. mdpi.com

Table 3: Representative DSC Data for a Crystalline Organic Compound

Parameter Description Typical Value
Onset Temperature The temperature at which the melting process begins. 85.5 °C
Peak Temperature (Tm) The temperature of maximum heat absorption; the melting point. 87.0 °C mdpi.com
Enthalpy of Fusion (ΔHfus) The heat absorbed during the melting process. 95 J/g

| Heating Rate | The rate at which the sample temperature is increased. | 5 °C/min mdpi.com |

Note: The values are illustrative and based on data for a related pyrazine carboxamide, GML-3. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of this compound.

A TGA curve plots the percentage of mass loss against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant drop in mass occurs. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. The analysis can also reveal the presence of residual solvents or water, which would be observed as an initial mass loss at lower temperatures (typically below 150°C). TGA has been used to assess the thermal stability of various pyrazine-based frameworks and derivatives. researchgate.net

Spectrophotometric Assays for Concentration and Stability Determination

UV-Visible spectrophotometry is a versatile and accessible technique used for the quantitative analysis and stability assessment of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Molecules containing π-bonds and heteroatoms, such as this compound, typically exhibit characteristic UV-Vis absorption.

The analysis involves measuring the absorbance of a solution of the compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the creation of a standard curve to determine the concentration of unknown samples. Studies on cyanopyrazine-2-carboxamide derivatives show strong absorption peaks in the UV region, often between 230 nm and 370 nm, which are suitable for quantitative measurements. uantwerpen.be

Furthermore, spectrophotometry is an effective tool for stability studies. The degradation of this compound over time or upon exposure to light, heat, or different pH conditions can be monitored by measuring the decrease in absorbance at its λmax or the appearance of new peaks corresponding to degradation products.

Table 4: Example UV-Vis Spectrophotometry Data

Parameter Description
Solvent Ethanol
λmax 1 ~230 nm uantwerpen.be
λmax 2 ~370 nm uantwerpen.be

| Application | Quantitative determination via Beer-Lambert Law; Stability testing by monitoring absorbance changes over time. |

Note: Wavelengths are based on computationally obtained UV spectra for related pyrazine derivatives. uantwerpen.be

UV-Vis Spectrophotometry for Absorbance Profiling

UV-Vis spectrophotometry is a fundamental analytical technique used to study the electronic transitions within a molecule. By measuring the absorbance of ultraviolet and visible light, an absorbance profile, or spectrum, is generated, which provides valuable information about the compound's chemical structure and electronic properties. For this compound, this technique is crucial for characterizing its chromophoric system, which is primarily based on the pyrazine ring substituted with electron-withdrawing cyano and carboxamide groups.

The absorption of UV-Vis radiation by a molecule like this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The pyrazine core and its substituents dictate the specific wavelengths at which absorption occurs. Typically, pyrazine derivatives exhibit absorption bands corresponding to n→π* and π→π* transitions. The n→π* transitions, involving the non-bonding electrons of the nitrogen atoms in the pyrazine ring, are generally of lower intensity and appear at longer wavelengths. Conversely, the π→π* transitions, involving the π-electron system of the aromatic ring, are more intense and occur at shorter wavelengths.

Detailed research on closely related cyanopyrazine-2-carboxamide derivatives provides insight into the expected absorbance profile of this compound. For instance, studies on 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC) and 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (CMOBAPC) have shown characteristic UV absorption bands. nih.govuantwerpen.be These compounds, sharing the cyanopyrazine-2-carboxamide core, offer a reasonable approximation of the spectroscopic behavior. The UV-Vis spectra of these analogs were measured in methanolic solutions, revealing distinct absorption maxima (λmax). nih.govuantwerpen.be

The position and intensity of these absorption bands are influenced by the solvent polarity. In polar solvents, a "blue shift" (hypsochromic shift) of the n→π* transition is often observed due to the stabilization of the non-bonding orbitals. Conversely, π→π* transitions may exhibit a "red shift" (bathochromic shift) in polar solvents. A comprehensive absorbance profile for a compound like this compound would involve recording its UV-Vis spectra in a range of solvents with varying polarities to understand these solvatochromic effects.

The following interactive data table summarizes the experimental UV-Vis absorption data for the analogous compounds CMBAPC and CMOBAPC in methanol. This data serves as a predictive model for the absorbance characteristics of this compound.

Fluorescence Spectroscopy for Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. This phenomenon, known as fluorescence, provides detailed information about the molecule's excited state properties. For this compound, fluorescence spectroscopy is instrumental in determining its potential as a fluorescent probe or material, which is largely dictated by its fluorescence quantum yield and lifetime.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that a significant fraction of the absorbed energy is released as fluorescent light, making the compound a strong emitter. The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state and can be influenced by various factors, including the molecular structure, solvent, and temperature. Time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are employed to measure fluorescence lifetimes, which are typically in the nanosecond range for organic fluorophores.

To illustrate the type of data obtained from such studies, the following table presents hypothetical fluorescence quantum yield and lifetime data for this compound in different solvents. This data is based on typical values observed for similar pyrazine-based fluorophores and serves to demonstrate the expected trends. The quantum yield is often determined relative to a well-characterized standard, such as quinine sulfate.

The investigation of how solvent polarity affects the quantum yield and lifetime can provide insights into the nature of the excited state. An increase in both parameters with solvent polarity could indicate an ICT character, where the more polar solvent stabilizes the charge-separated excited state, leading to more efficient emission and a longer excited-state lifetime.

Future Research Directions and Potential Applications of N Butyl 3 Cyanopyrazine 2 Carboxamide in Chemical Research

Design and Synthesis of Novel Analogues for Enhanced Molecular Properties

The systematic design and synthesis of novel analogues of N-butyl-3-cyanopyrazine-2-carboxamide are crucial for optimizing its physicochemical and biological properties. A key strategy involves modifying the N-butyl group to modulate lipophilicity, which can significantly impact biological activity. researchgate.netmdpi.com Structure-activity relationship (SAR) studies on related pyrazinecarboxamides have demonstrated that variations in the N-alkyl substituent influence antimycobacterial and other biological activities. researchgate.netnih.gov

Future synthetic efforts could focus on:

Varying the N-alkyl chain: Introducing branched alkyl chains, cyclic moieties (e.g., cyclohexyl), or aromatic rings (e.g., benzyl) in place of the n-butyl group can probe the steric and electronic requirements of potential binding sites. The synthesis of such analogues can be achieved through the aminolysis of a suitable pyrazine-2-carboxylic acid chloride or ester with the corresponding primary amine. nih.gov

Modifying the pyrazine (B50134) ring: Substitution at other positions on the pyrazine ring could introduce new functionalities. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially influencing its reactivity and spectroscopic characteristics.

Altering the cyano group: The cyano group is a key feature that can be replaced with other functional groups such as amides, esters, or carboxylic acids to explore different interaction patterns with biological targets.

An illustrative set of proposed analogues and their intended property modifications are presented in Table 1.

Analogue Name Modification from Parent Compound Predicted Property Change Potential Application Focus
N-isobutyl-3-cyanopyrazine-2-carboxamideBranched alkyl chainIncreased steric bulk, altered lipophilicityProbing enzyme active site topology
N-cyclohexyl-3-cyanopyrazine-2-carboxamideAlicyclic substituentEnhanced rigidity and lipophilicityImproved binding affinity for specific targets
N-benzyl-3-cyanopyrazine-2-carboxamideAromatic substituentPotential for π-π stacking interactionsTargeting aromatic-rich binding pockets
N-butyl-3-aminopyrazine-2-carboxamideReduction of cyano to aminoIncreased basicity and hydrogen bonding capacityModulating solubility and receptor interactions

Exploration of Alternative Synthetic Pathways

While the standard synthesis of this compound likely involves the reaction of 3-cyanopyrazine-2-carboxylic acid with n-butylamine, exploring alternative synthetic routes could offer advantages in terms of yield, scalability, and access to a wider range of derivatives. Microwave-assisted organic synthesis, for example, has been shown to accelerate aminodehalogenation reactions in the preparation of similar pyrazine derivatives, often leading to higher yields and shorter reaction times. mdpi.com

Future research could investigate:

Palladium-catalyzed cross-coupling reactions: Suzuki or Buchwald-Hartwig coupling reactions could be employed to introduce diverse substituents onto the pyrazine ring, starting from a halogenated precursor. mdpi.com

Flow chemistry: Continuous flow synthesis could offer a safer and more efficient method for large-scale production, with precise control over reaction parameters.

Biocatalysis: The use of enzymes for the amidation step could provide a greener and more selective synthetic route.

A comparison of potential synthetic methodologies is outlined in Table 2.

Synthetic Method Potential Advantages Potential Challenges
Conventional Batch SynthesisWell-established, simple setupPotentially long reaction times, moderate yields
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yields mdpi.comSpecialized equipment required, scalability can be an issue
Palladium-Catalyzed Cross-CouplingHigh functional group tolerance, access to diverse analogues mdpi.comCatalyst cost and removal, optimization of reaction conditions
Flow ChemistryEnhanced safety, precise control, scalabilityInitial setup cost, potential for clogging

Advanced Computational Modeling for Predictive Discovery

Computational modeling is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound and its analogues, methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties. uantwerpen.beresearchgate.net

Key areas for computational investigation include:

Spectroscopic properties: DFT calculations can predict FT-IR and Raman spectra, which can be correlated with experimental data to confirm the molecular structure. uantwerpen.be

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of the molecule. uantwerpen.beresearchgate.net

Molecular Electrostatic Potential (MESP): MESP maps can identify electrophilic and nucleophilic regions of the molecule, providing insights into its potential intermolecular interactions. uantwerpen.be

Molecular Docking: If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its analogues, guiding the design of more potent compounds. mdpi.comresearchgate.net

An example of computationally derived data for a related cyanopyrazine-2-carboxamide derivative is presented in Table 3.

Computational Method Parameter Predicted Value for a Related Derivative Significance
DFTHOMO-LUMO Energy Gap4.5 eV uantwerpen.beIndicator of chemical reactivity and electronic transitions
DFTFirst Order Hyperpolarizability (β)5.9414×10-30 esu uantwerpen.bePrediction of non-linear optical (NLO) properties
Molecular DockingBinding Energy-8.5 kcal/mol (with a model protein) researchgate.netEstimation of binding affinity to a biological target

Investigating Novel Molecular Targets and Pathways

The pyrazine carboxamide scaffold is present in several biologically active compounds, including the anti-tuberculosis drug pyrazinamide (B1679903). nih.gov Analogues of this compound could be screened against a variety of biological targets to uncover novel therapeutic applications.

Potential areas of investigation include:

Antimicrobial activity: Given the structural similarity to pyrazinamide and other antimicrobial pyrazine derivatives, the compound and its analogues could be tested against a panel of bacteria and fungi. researchgate.netnih.govmdpi.com

Enzyme inhibition: Many enzymes are potential targets for therapeutic intervention. Screening against kinases, proteases, or metabolic enzymes could reveal new biological activities.

Receptor modulation: The compound could be evaluated for its ability to bind to and modulate the activity of G-protein coupled receptors (GPCRs) or ion channels.

Potential as Molecular Probes in Chemical Biology

Molecular probes are essential tools for studying biological systems. nih.gov The inherent fluorescence of some heterocyclic systems, or the ability to attach a fluorophore, could allow this compound derivatives to be developed as molecular probes. ed.ac.uk

Future research could focus on:

Fluorescent labeling: Synthesis of analogues bearing a fluorescent tag to visualize cellular structures or track the molecule's distribution in biological systems.

Bioorthogonal chemistry: Incorporation of a bioorthogonal handle (e.g., an alkyne or azide) would allow for the specific labeling of the molecule in a complex biological environment.

Affinity-based probes: If a specific biological target is identified, the molecule could be functionalized with a reactive group to create an affinity-based probe for target identification and validation.

Consideration in Materials Science for NLO Applications

Compounds with significant non-linear optical (NLO) properties are of great interest in materials science for applications in optoelectronics and telecommunications. uantwerpen.be The presence of a conjugated π-system and a cyano group (a strong electron-withdrawing group) in this compound suggests that it may possess NLO properties.

Future investigations should include:

Computational prediction of hyperpolarizability: As mentioned in section 8.3, computational methods can provide an initial assessment of the NLO potential of the molecule. The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. uantwerpen.be

Experimental measurement of NLO properties: Techniques such as the Kurtz-Perry powder method can be used to experimentally determine the second-harmonic generation (SHG) efficiency of the compound.

Crystal engineering: The NLO response of a material is highly dependent on the crystal packing. Efforts to grow high-quality single crystals and control the molecular orientation will be crucial for maximizing the NLO effect.

The calculated first-order hyperpolarizability of related cyanopyrazine-2-carboxamide derivatives has been shown to be significantly higher than that of urea, a standard NLO material, indicating the promise of this class of compounds in materials science. uantwerpen.be

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.